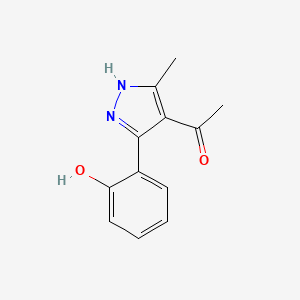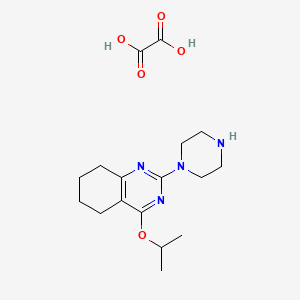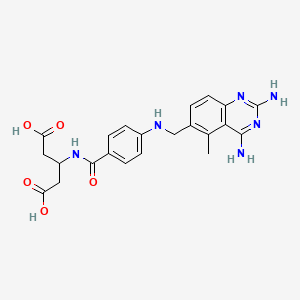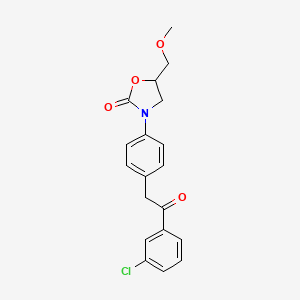
1-(2-Nitrobenzene-1-sulfonyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of sulfones. Sulfones are known for their versatility in organic synthesis and their presence in various biologically active molecules. This compound features a sulfonyl group attached to a nitrophenyl ring and an indole moiety, making it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde typically involves the reaction of 2-nitrobenzenesulfonyl chloride with indole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride by the indole moiety. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, alcohols, and substituted indoles.
Scientific Research Applications
1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic residues in proteins. The indole moiety can engage in π-π stacking interactions with aromatic residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde can be compared with other sulfonyl-indole derivatives, such as:
1-((2-Nitrophenyl)sulfonyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a pyrrole ring instead of an indole ring.
1-((2-Nitrophenyl)sulfonyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxamide: Contains a pyrrolo[3,2-b]pyridine ring, offering different electronic and steric properties.
The uniqueness of 1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde lies in its specific combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
833436-61-6 |
|---|---|
Molecular Formula |
C15H10N2O5S |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
1-(2-nitrophenyl)sulfonylindole-3-carbaldehyde |
InChI |
InChI=1S/C15H10N2O5S/c18-10-11-9-16(13-6-2-1-5-12(11)13)23(21,22)15-8-4-3-7-14(15)17(19)20/h1-10H |
InChI Key |
QSJYZMQSNUOUQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


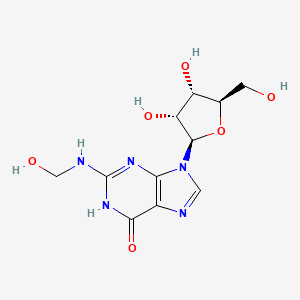
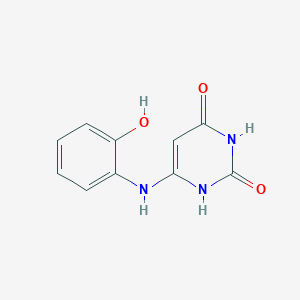

![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)

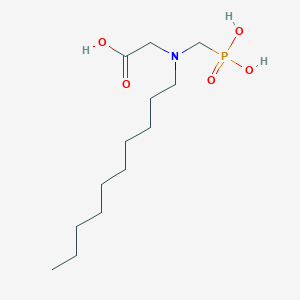

![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
